
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown significant antimicrobial activity. Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to the specified chemical, which displayed interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were found to have a higher activity compared to reference drugs in some cases, highlighting their potential in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis and Chemical Reactions
Another aspect of research involves the reactions of phenylcopper and phenyllithium derivatives, showing the compound's versatility in forming complexes and its potential in organic synthesis. Koten and Noltes (1975) explored the reactions of 2-[(dimethylamino)methyl]phenylcopper and -lithium with cuprous and cupric halides, leading to various products depending on the reaction conditions. This study offers insights into the compound's reactivity and potential applications in synthesis (Koten & Noltes, 1975).
Anticancer Activity
A novel synthetic sulfonamide anticancer agent, closely related to this compound, demonstrated in vitro and in vivo anti-cancer activity against pancreatic cancer cells. Wang et al. (2012) discovered that this compound inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, suggesting its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the microwave-assisted synthesis of new pyrazolopyridines derived from a compound similar to this compound. The prepared compounds showed significant antioxidant, antitumor, and antimicrobial activities, suggesting their multifaceted applications in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Fluorescent Molecular Probes
The compound has potential applications in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with a dimethylamino group, related to this compound, exhibiting strong solvent-dependent fluorescence. These compounds' properties make them suitable for developing ultrasensitive fluorescent molecular probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, similar compounds have been found to undergo significant changes in protonation degree with temperature .
Biochemical Pathways
Related compounds have been found to play a role in various biochemical processes .
Pharmacokinetics
Similar compounds have been found to have specific properties such as freezing point, density, and refractive index .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide. For instance, temperature has been found to significantly impact the protonation degree of similar compounds . Other environmental factors such as pH, presence of other chemicals, and light exposure could also potentially influence the compound’s action.
Propriétés
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUTAUIGZVLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
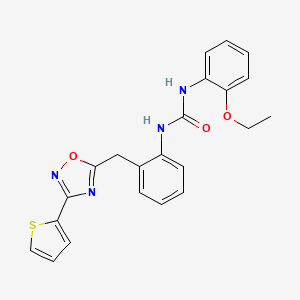
![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)
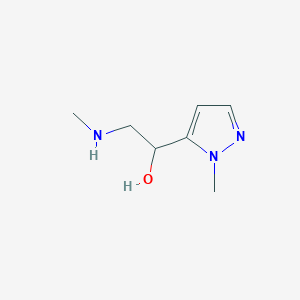
![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
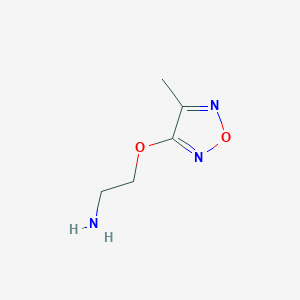
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
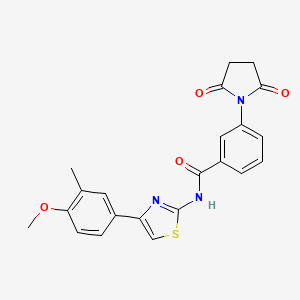
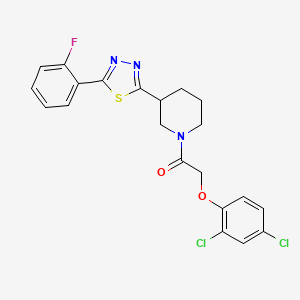

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
